molecular formula C19H19N3O3S B11257477 N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B11257477
M. Wt: 369.4 g/mol
InChI Key: JTIVJVZFUHIOBK-UHFFFAOYSA-N
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Description

N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in the pharmaceutical industry due to their antimicrobial, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(6-propoxypyridazin-3-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide can be compared with other sulfonamide derivatives:

    Similar Compounds:

Uniqueness: The uniqueness of this compound lies in its specific propoxy group attached to the pyridazine ring

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H19N3O3S/c1-2-13-25-19-12-11-18(20-21-19)15-7-6-8-16(14-15)22-26(23,24)17-9-4-3-5-10-17/h3-12,14,22H,2,13H2,1H3

InChI Key

JTIVJVZFUHIOBK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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